5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine

Hydrogen-bond donor count Medicinal chemistry Ligand efficiency

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (CAS 200884‑04‑4) is a heterocyclic small molecule belonging to the pyrazolo[1,5‑a]pyrimidine family, a privileged scaffold in medicinal chemistry. The compound bears two amino groups at the 2‑ and 3‑positions of the pyrazole ring and methyl substituents at the 5‑ and 7‑positions of the fused pyrimidine, giving a molecular formula of C₈H₁₁N₅ and a molecular weight of 177.21 g mol⁻¹.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 200884-04-4
Cat. No. B1366286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
CAS200884-04-4
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)N)N)C
InChIInChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12)
InChIKeyUWPZIUVTJBGBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (CAS 200884-04-4) – Core Scaffold Profile for Research Procurement


5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine (CAS 200884‑04‑4) is a heterocyclic small molecule belonging to the pyrazolo[1,5‑a]pyrimidine family, a privileged scaffold in medicinal chemistry. The compound bears two amino groups at the 2‑ and 3‑positions of the pyrazole ring and methyl substituents at the 5‑ and 7‑positions of the fused pyrimidine, giving a molecular formula of C₈H₁₁N₅ and a molecular weight of 177.21 g mol⁻¹ [1]. Unlike the mono‑amino or unsubstituted core analogs, this diamine exhibits a markedly higher topological polar surface area (82.2 Ų), greater hydrogen‑bonding capacity (2 HBD, 4 HBA), and a lower computed logP (XLogP3‑AA = 0.1), properties that can translate into differentiated solubility, permeability, and target‑engagement profiles [1][2].

Why 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine Cannot Be Replaced by Common In‑Class Analogs


The pyrazolo[1,5‑a]pyrimidine scaffold appears in numerous bioactive molecules, but substitution pattern dictates pharmacological behavior. The parent 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine (CAS 35149‑38‑3) lacks any amino groups and has minimal hydrogen‑bonding capability (0 HBD, 2 HBA, TPSA = 30.2 Ų), limiting its utility as a building block for polar binding pockets [1]. The 2‑monoamino analog (CAS 1605‑78‑3) provides one hydrogen‑bond donor and a TPSA of 56.2 Ų, but still falls short of the dual‑amino presentation [2]. Isosteric 5,7‑diamino‑pyrazolo[1,5‑a]pyrimidines described in the CDK inhibitor patent literature orient amino groups toward the pyrimidine face, creating a distinct hydrogen‑bonding topology compared to the 2,3‑diamine motif [3]. Because biological recognition events—especially those involving kinase hinge regions, nucleic acid grooves, or protein–protein interfaces—are exquisitely sensitive to the spatial arrangement of hydrogen‑bond donors and acceptors, simple substitution with a more common analog risks loss of activity or selectivity that cannot be predicted without direct comparative data. The quantitative physicochemical divergence documented below makes the case that this compound occupies a unique property space within its chemical series.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine – Quantitative Differentiation Evidence Versus Close Analogs


Hydrogen‑Bond Donor Capacity: 2,3‑Diamine vs. Parent Scaffold and 2‑Monoamino Analog

The 2,3‑diamine carries two hydrogen‑bond donor groups, whereas the unsubstituted 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine offers zero and the 2‑amino analog only one [1][2][3]. This directly affects the molecule’s ability to engage polar residues in biological targets.

Hydrogen-bond donor count Medicinal chemistry Ligand efficiency

Hydrogen‑Bond Acceptor Capacity: 2,3‑Diamine Provides Four Acceptor Sites

With four hydrogen‑bond acceptor atoms, the 2,3‑diamine exceeds the parent scaffold (2 HBA) and the 2‑amino analog (3 HBA) [1][2][3]. This higher acceptor count facilitates stronger interactions with hydrogen‑bond donor side chains and solvent molecules.

Hydrogen-bond acceptor count Fragment-based drug design Solubility

Topological Polar Surface Area: 2.7‑Fold Larger Than Parent, 1.5‑Fold Larger Than 2‑Amino Analog

The topological polar surface area (TPSA) of the 2,3‑diamine is 82.2 Ų, compared with 30.2 Ų for the parent scaffold and 56.2 Ų for the 2‑amino analog [1][2][3]. This parameter is a strong predictor of membrane permeability and oral bioavailability.

TPSA Permeability Drug-likeness

Lipophilicity (XLogP3‑AA): 10‑Fold Lower Than Parent Scaffold

The computed XLogP3‑AA for the 2,3‑diamine is 0.1, versus 1.1 for the parent scaffold and 0.8 for the 2‑amino analog [1][2][3]. This represents an order‑of‑magnitude reduction in calculated partition coefficient relative to the unsubstituted core.

Lipophilicity logP ADME

Predicted Aqueous Solubility Advantage: Estimated 329 mg L⁻¹ vs. Lower for Parent Core

EPA T.E.S.T. predictions estimate the water solubility of the 2,3‑diamine at 328.72 mg L⁻¹, while the parent 5,7‑dimethylpyrazolo[1,5‑a]pyrimidine is predicted to have significantly lower solubility owing to its lack of polar substituents; the 2‑amino analog is predicted to fall between these extremes [1][2].

Aqueous solubility Predicted property Bioavailability

Positional Isomerism: 2,3‑Diamine Topology Distinct from 5,7‑Diamino CDK Inhibitor Series

While 5,7‑diamino‑pyrazolo[1,5‑a]pyrimidines have been patented as cyclin‑dependent kinase (CDK) inhibitors, the 2,3‑diamine substitution places the amino groups on the pyrazole face rather than the pyrimidine face [1][2]. This topological difference alters the hydrogen‑bonding vector orientation available for hinge‑region binding.

Positional isomerism Kinase inhibitor Scaffold hopping

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine – Evidence‑Driven Application Scenarios for Procurement Decision‑Making


Polar Fragment‑Based Drug Discovery Libraries Targeting Kinase Hinge Regions

The high TPSA (82.2 Ų), low logP (0.1), and dual hydrogen‑bond donor capacity make this compound an ideal fragment for library construction aimed at kinase hinge‑region binding pockets that demand polar recognition elements [1]. Its commercial availability at >95% purity from multiple vendors (e.g., Fluorochem, AKSci) enables rapid screening without custom synthesis delays .

Intellectual Property Diversification in CDK Inhibitor Programs

The 2,3‑diamine isomer offers a distinct hydrogen‑bonding topology compared to the heavily patented 5,7‑diamino‑pyrazolo[1,5‑a]pyrimidine class [1]. Research teams pursuing CDK or other kinase targets can use this scaffold to generate novel composition‑of‑matter intellectual property while maintaining the pyrazolo[1,5‑a]pyrimidine core’s favorable pharmacokinetic potential.

Aqueous‑Compatible Biochemical Assay Development

With a predicted water solubility of ~329 mg L⁻¹, the 2,3‑diamine can be formulated in aqueous buffers with minimal DMSO, reducing solvent‑induced assay artifacts [1]. This is particularly advantageous for fluorescence‑polarization, SPR, and ITC experiments where high organic solvent content interferes with protein stability.

Metal‑Chelating Agent Design and Coordination Chemistry

The four hydrogen‑bond acceptor atoms and the vicinal diamine motif create a strong metal‑chelation potential [1]. Researchers developing metalloenzyme inhibitors or metal‑organic frameworks can exploit the 2,3‑diamine’s ability to act as a bidentate ligand, a feature absent in the parent scaffold (2 HBA) and the 2‑amino analog (3 HBA).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.